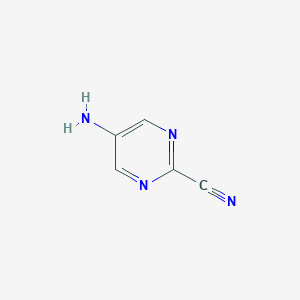

5-Aminopyrimidine-2-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-aminopyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-1-5-8-2-4(7)3-9-5/h2-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMODHWDBMCWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480851 | |

| Record name | 5-Aminopyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56621-93-3 | |

| Record name | 5-Amino-2-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56621-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminopyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminopyrimidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Aminopyrimidine-2-carbonitrile: A Technical Overview of its Chemical Properties and Therapeutic Potential

Disclaimer: Detailed experimental data and established chemical properties for 5-Aminopyrimidine-2-carbonitrile are not extensively available in publicly accessible scientific literature. This guide provides calculated properties and summarizes the well-documented synthesis, reactivity, and significant biological activities of the closely related aminopyrimidine-carbonitrile scaffold, which serves as a critical pharmacophore in modern drug discovery.

Core Chemical Properties

While specific experimental values are not available, the fundamental properties of this compound can be calculated based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₄ | Calculated |

| Molecular Weight | 120.12 g/mol | Calculated |

| IUPAC Name | This compound | N/A |

| CAS Number | Not Found | N/A |

| Canonical SMILES | C1=C(C=NC(=N1)N)C#N | Calculated |

| Topological Polar Surface Area | 75.6 Ų | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Hydrogen Bond Donor Count | 1 | Calculated |

Note: Data for the isomer 2-Aminopyrimidine-5-carbonitrile (CAS 1753-48-6) is available and shows properties such as a melting point of 300-310 °C (decomposed) and a predicted boiling point of 387.9 °C.[2] These values should not be considered transferable to this compound.

Synthesis and Experimental Protocols

The pyrimidine-5-carbonitrile core is typically synthesized via a multi-component condensation reaction. A general and widely adopted protocol involves the reaction of an appropriate aldehyde, a compound with an active methylene group (like malononitrile), and a binucleophile such as urea, thiourea, or guanidine.[3][4] This approach is valued for its efficiency and ability to generate molecular diversity.

General Experimental Protocol: One-Pot Synthesis of the Pyrimidine-5-Carbonitrile Scaffold

This protocol is a generalized representation based on common methods for synthesizing related structures.[3][4]

-

Reagent Preparation : In a round-bottom flask, equimolar amounts of a selected aldehyde, malononitrile, and urea (or thiourea) are combined.

-

Catalyst and Solvent : A catalyst, such as potassium carbonate or ammonium chloride, is added to the mixture.[3][4] The reaction can be performed in a solvent like absolute ethanol or under solvent-free conditions by heating.[3][4]

-

Reaction Conditions : The reaction mixture is heated under reflux for several hours. Reaction progress is monitored using thin-layer chromatography (TLC).

-

Work-up and Isolation : Upon completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration.

-

Purification : The crude product is washed with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol or DMF/water) to yield the pure pyrimidine-5-carbonitrile derivative.

-

Characterization : The final product's structure and purity are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: General workflow for the synthesis of pyrimidine-5-carbonitrile derivatives.

Spectroscopic Data Profile (Anticipated)

While experimental spectra for this compound are unavailable, the expected signals in IR and NMR spectroscopy can be inferred from data on analogous structures.[3]

| Spectroscopy | Feature | Expected Signal Range |

| IR | N-H stretching (amine) | 3500-3300 cm⁻¹ |

| C≡N stretching (nitrile) | 2230-2210 cm⁻¹ | |

| C=N, C=C stretching (ring) | 1650-1550 cm⁻¹ | |

| ¹H NMR | Amine protons (-NH₂) | δ 6.0-8.0 ppm (broad singlet, D₂O exchangeable) |

| Pyrimidine ring protons | δ 8.0-9.0 ppm | |

| ¹³C NMR | Nitrile carbon (-CN) | δ 115-120 ppm |

| Pyrimidine ring carbons | δ 150-170 ppm |

Note: These are generalized ranges based on pyrimidine-5-carbonitrile derivatives and may vary for the specific target compound.[3]

Biological Activity and Drug Development Potential

The aminopyrimidine-carbonitrile scaffold is a cornerstone in the development of targeted cancer therapies, primarily as a potent inhibitor of protein kinases that are crucial for tumor growth and survival.

Kinase Inhibition in Cancer Therapy

Derivatives of pyrimidine-5-carbonitrile have been extensively investigated as inhibitors of key signaling proteins, including:

-

Epidermal Growth Factor Receptor (EGFR) : Many pyrimidine-5-carbonitrile compounds have been designed as EGFR tyrosine kinase inhibitors (TKIs).[5][6] By blocking EGFR, these agents can halt the signaling cascades that lead to cell proliferation, survival, and metastasis in cancers such as non-small cell lung cancer.[6] Some derivatives have shown efficacy against both wild-type (EGFRWT) and resistant mutant forms (EGFRT790M).[7]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : The scaffold is also a key component of VEGFR-2 inhibitors.[8] By inhibiting VEGFR-2, these compounds disrupt angiogenesis, the process by which tumors form new blood vessels to obtain nutrients, effectively starving the tumor.[8]

-

Dual Kinase Inhibition : The versatility of the scaffold allows for the design of dual inhibitors that target multiple oncogenic pathways simultaneously. For instance, compounds have been developed to dually inhibit EGFR and Cyclooxygenase-2 (COX-2), another protein implicated in cancer progression.[6]

Caption: Role of the pyrimidine-carbonitrile scaffold in inhibiting cancer pathways.

Apoptosis Induction and Cell Cycle Arrest

Beyond direct enzyme inhibition, pyrimidine-5-carbonitrile derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[7][8] Mechanistic studies reveal that potent compounds can arrest the cell cycle, typically at the G1 or G2/M phase, preventing cancer cells from dividing and proliferating.[8] This dual action of blocking growth signals and actively inducing cell death makes this chemical class a promising area for the development of new anticancer agents.[7]

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. cbijournal.com [cbijournal.com]

- 6. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Aminopyrimidine Carbonitriles: A Technical Guide

An In-Depth Examination of 2-Aminopyrimidine-5-carbonitrile for Advanced Research

For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, offering a versatile platform for designing targeted therapeutics. While the query for "5-Aminopyrimidine-2-carbonitrile" is specific, a comprehensive review of chemical databases and scientific literature reveals that its isomer, 2-Aminopyrimidine-5-carbonitrile (CAS Number: 1753-48-6) , is the more extensively studied and commercially available compound. This guide will, therefore, focus on the properties, synthesis, and biological activities of 2-Aminopyrimidine-5-carbonitrile, a key building block in the development of novel kinase inhibitors and other therapeutic agents.

Core Compound Identification and Properties

The foundational compound, 2-Aminopyrimidine-5-carbonitrile, is a stable, white to off-white crystalline solid. Its core structure, consisting of a pyrimidine ring with an amino group at the 2-position and a nitrile group at the 5-position, makes it a valuable intermediate for synthesizing a wide array of biologically active molecules.[1]

| Property | Value |

| CAS Number | 1753-48-6[2][3][4] |

| Molecular Formula | C₅H₄N₄[1][2][4] |

| Molecular Weight | 120.11 g/mol [1][2] |

| Melting Point | 300-310 °C (decomposes)[2][3] |

| Boiling Point | 387.8 °C at 760 mmHg (Predicted)[3] |

| Appearance | White to off-white crystalline powder |

| Solubility | Sparingly soluble in water; soluble in DMSO, ethanol, and methanol.[2] |

| IUPAC Name | 2-aminopyrimidine-5-carbonitrile[3][4] |

Synthesis and Experimental Protocols

The synthesis of 2-aminopyrimidine derivatives can be achieved through various chemical strategies. A common approach involves the condensation and cyclization of appropriate precursors.

General Synthesis of Pyrimidine-5-carbonitrile Core

A prevalent method for creating the pyrimidine-5-carbonitrile scaffold is through a multi-component reaction. For instance, the synthesis of 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives can be achieved by the cyclocondensation of an aromatic aldehyde, malononitrile, and urea in the presence of a base like potassium carbonate in ethanol.[5] This core can then be further modified to introduce the desired functionalities.

Biological Activity and Therapeutic Potential

Derivatives of 2-Aminopyrimidine-5-carbonitrile have demonstrated significant potential as anticancer agents, largely due to their ability to inhibit various protein kinases that are crucial for tumor growth and survival.

Dual Kinase Inhibition: A Strategy for Overcoming Resistance

Many pyrimidine-5-carbonitrile derivatives have been designed as dual inhibitors, targeting multiple signaling pathways simultaneously. This approach can be more effective than single-target therapies and may help to overcome drug resistance. Key kinase targets include:

-

EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers. Pyrimidine-5-carbonitrile derivatives have been shown to inhibit both wild-type (WT) and mutant forms of EGFR, such as T790M, which is associated with resistance to first-generation EGFR inhibitors.[6]

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key regulator of angiogenesis, VEGFR-2 is a prime target for cancer therapy. Several novel pyrimidine-5-carbonitrile compounds have shown potent inhibitory activity against VEGFR-2.[7]

-

PI3K (Phosphatidylinositol 3-Kinase): The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell proliferation and survival. Dual inhibition of EGFR and PI3K by pyrimidine-5-carbonitrile derivatives has been explored as a promising therapeutic strategy.[6][8]

-

COX-2 (Cyclooxygenase-2): This enzyme is involved in inflammation and has been implicated in cancer progression. Dual inhibition of EGFR and COX-2 is another avenue of investigation for these compounds.[9]

PI3K/AKT Signaling Pathway Inhibition

The PI3K/AKT pathway is a central node in cancer cell signaling. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and proliferation while inhibiting apoptosis. Pyrimidine-5-carbonitrile derivatives can inhibit PI3K, thereby blocking this entire cascade.

Quantitative Data on Biological Activity

The efficacy of pyrimidine-5-carbonitrile derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines and kinases.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Pyrimidine-5-Carbonitrile Derivatives

| Compound Class/Derivative | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |

| Benzylidene/Hydrazone (11e) | 1.14 | 1.54 | - | - | [7] |

| Benzylidene/Hydrazone (9d) | 6.41 | 8.96 | - | - | [7] |

| Morpholinopyrimidine (4e) | - | - | - | - | [9] |

| Morpholinopyrimidine (4f) | - | - | - | - | [9] |

| Pyrazolo-pyrimidine (10b) | - | 7.68 | 5.85 | 3.56 | [10] |

Note: The specific structures of the derivatives are detailed in the cited literature. The data shows a range of potent activities, often in the low micromolar to nanomolar range.

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀)

| Compound Derivative | Target Kinase | IC₅₀ (µM) | Reference |

| Hydrazone (11e) | VEGFR-2 | 0.61 | [7] |

| Hydrazone (12b) | VEGFR-2 | 0.53 | [7] |

| Methylthio (7c) | EGFR (T790M) | 0.08 | [6] |

| Methylthio (7c) | EGFR (WT) | 0.13 | [6] |

| Methylthio (7c) | PI3K-δ | 0.64 | [6] |

| Pyrazolo (10b) | EGFR | 0.00829 | [10] |

Key Experimental Methodologies

Standardized assays are crucial for evaluating the biological effects of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the anti-proliferative effects of chemical compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere for 24 hours.[11][12]

-

Compound Treatment: Cells are treated with various concentrations of the pyrimidine-5-carbonitrile derivatives and incubated for 48-72 hours.[11]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.[12]

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, typically DMSO.[11][12]

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value is then calculated, representing the concentration of the compound that inhibits cell growth by 50%.[12]

In Vitro Kinase Assay (ELISA-based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Plate Coating: A 96-well plate is pre-coated with a specific antibody for the target kinase (e.g., EGFR, VEGFR-2).[12]

-

Compound Incubation: The test compounds at various concentrations are added to the wells along with the kinase and its substrate (e.g., ATP).

-

Detection: A series of antibody-based detection steps, often involving a biotinylated antibody and streptavidin-HRP, leads to a colorimetric change.

-

Quantification: The absorbance is read, and the inhibitory activity of the compound is determined by comparing the signal to that of control wells. The IC₅₀ value is then calculated.[7][12]

This technical guide provides a comprehensive overview of 2-Aminopyrimidine-5-carbonitrile, a molecule of significant interest in modern medicinal chemistry. Its versatile structure and potent biological activity make it and its derivatives promising candidates for the development of next-generation targeted cancer therapies.

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. 2-Aminopyrimidine-5-carbonitrile | 1753-48-6 [sigmaaldrich.com]

- 4. 2-Aminopyrimidine-5-carbonitrile | C5H4N4 | CID 3814492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

Spectroscopic and Technical Data for Aminopyrimidine Carbonitriles: A Detailed Guide

To the User: Following a comprehensive search, specific experimental spectroscopic data for 5-Aminopyrimidine-2-carbonitrile (CAS 56621-93-3) is not available in the public domain. To fulfill the core requirements of your request for an in-depth technical guide, this document provides a detailed analysis of a closely related and well-characterized isomer, 2-Aminopyrimidine-5-carbonitrile (CAS 1753-48-6) . This compound serves as a representative example for researchers, scientists, and drug development professionals working with aminopyrimidine carbonitrile scaffolds.

Overview of 2-Aminopyrimidine-5-carbonitrile

2-Aminopyrimidine-5-carbonitrile is a heterocyclic organic compound that is a valuable building block in medicinal chemistry.[1][2] Its structure, featuring a pyrimidine ring with both an amino and a cyano functional group, makes it a key intermediate in the synthesis of various biologically active molecules, including potential kinase inhibitors for antiviral and anticancer applications.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Aminopyrimidine-5-carbonitrile and its derivatives, compiled from available research literature.

Table 1: Nuclear Magnetic Resonance (NMR) Data for Aminopyrimidine Carbonitrile Derivatives

| Nucleus | Chemical Shift (δ) ppm | Description | Reference Compound |

| ¹H | ~8.05 | Singlet, Aromatic proton (H6) | 2,4-Diaminopyrimidine-5-carbonitrile[3] |

| ¹H | ~6.9 | Singlet, Amino protons (-NH₂) | 2,4-Diaminopyrimidine-5-carbonitrile[3] |

| ¹³C | ~167.2 & ~166.6 | Aromatic carbons (C2 & C4) | 2,4-Diaminopyrimidine-5-carbonitrile[3] |

| ¹³C | ~161.3 | Aromatic carbon (C6) | 2,4-Diaminopyrimidine-5-carbonitrile[3] |

| ¹³C | ~117.0 | Carbonitrile carbon (-C≡N) | 2,4-Diaminopyrimidine-5-carbonitrile[3] |

| ¹³C | ~83.0 | Aromatic carbon (C5) | 2,4-Diaminopyrimidine-5-carbonitrile[3] |

Note: Data for the specific 2-Aminopyrimidine-5-carbonitrile was not available. The data presented is for a closely related di-amino derivative, which provides a reasonable approximation of the expected chemical shifts.

Table 2: Infrared (IR) Spectroscopy Data for Aminopyrimidine Carbonitrile Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Reference Compound |

| N-H | ~3480 | Asymmetric & Symmetric Stretching | 2,4-Diaminopyrimidine-5-carbonitrile[3] |

| C-H | ~3080 | Aromatic Stretching | 2,4-Diaminopyrimidine-5-carbonitrile[3] |

| C≡N | ~2188 | Nitrile Stretching | 2,4-Diaminopyrimidine-5-carbonitrile[3] |

| C=C, C=N | 1542–1649 | Ring Stretching | 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile[4] |

Table 3: Mass Spectrometry (MS) Data for 2-Aminopyrimidine-5-carbonitrile

| Technique | m/z Value | Interpretation |

| GC-MS (EI) | 120.11 | Molecular Ion [M]⁺ |

The molecular weight of 2-Aminopyrimidine-5-carbonitrile is 120.11 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak at this m/z value.[5]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for the target compound are not available. However, the following are generalized procedures based on the characterization of related pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker AVANCE or Varian Unity Plus spectrometer, operating at a frequency of 300 MHz or 400 MHz for ¹H NMR and 75 MHz or 100 MHz for ¹³C NMR, is typically used.

-

Sample Preparation : Approximately 5-10 mg of the pyrimidine derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃).

-

Data Acquisition : The spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to Tetramethylsilane (TMS) as an internal standard (δ 0.00). The data is processed using standard NMR software. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer or Shimadzu model, is used.

-

Sample Preparation : The solid sample is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition : The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is employed. Electron Ionization (EI) is a common ionization technique for such compounds.

-

Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent like methanol or dichloromethane.

-

Data Acquisition : The sample is introduced into the mass spectrometer, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each ion.

Workflow for Synthesis and Characterization

As no specific signaling pathways involving 2-Aminopyrimidine-5-carbonitrile were identified, the following diagram illustrates a typical workflow for the synthesis and characterization of such a pyrimidine derivative, a logical relationship highly relevant to the target audience.

Caption: General workflow from starting materials to a fully characterized pyrimidine derivative.

References

Solubility of 5-Aminopyrimidine-2-carbonitrile in Organic Solvents: A Technical Guide for Researchers

Abstract

Introduction

5-Aminopyrimidine-2-carbonitrile, also known as 2-Amino-5-cyanopyrimidine, is a substituted pyrimidine that serves as a key intermediate in the synthesis of various biologically active molecules. The pyrimidine core is a fundamental component of nucleobases and numerous pharmaceuticals, exhibiting a wide spectrum of activities. The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation.

Qualitative assessments suggest that this compound is soluble in most organic solvents and has low solubility in water. However, for the purposes of drug development and process chemistry, precise quantitative data is essential. This guide provides the necessary experimental framework for researchers to determine the solubility of this compound in relevant organic solvents.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₄ | [1][2] |

| Molecular Weight | 120.11 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 300-310 °C (decomposition) | [1] |

| CAS Number | 1753-48-6 | [1][2] |

Quantitative Solubility Data

As of the date of this publication, a comprehensive and comparative quantitative dataset for the solubility of this compound in a range of common organic solvents is not available in the peer-reviewed literature. Researchers are encouraged to determine the solubility in their specific solvent systems of interest using the protocols outlined in this guide.

Experimental Protocols for Solubility Determination

The following section details the methodologies for the accurate determination of the equilibrium solubility of this compound in organic solvents. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.

4.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Syringes

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials (for gravimetric analysis)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic/chromatographic analysis)

4.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the undissolved solid to settle for at least 2 hours in the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved particles. This step should be performed quickly to minimize temperature fluctuations.

-

-

Quantification of Dissolved Solute:

Method A: Gravimetric Analysis

-

Accurately weigh a clean, dry evaporating dish or vial.

-

Transfer a known volume of the clear filtrate into the pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the container with the dried residue.

-

The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in g/L or mg/mL.

Method B: Spectroscopic/Chromatographic Analysis

-

Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered sample solution with a known factor to fall within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Data Presentation

The determined solubility data should be presented in a clear and organized manner, as exemplified in Table 2.

Table 2: Example Table for Reporting Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | Experimental Value | Calculated Value | Gravimetric/HPLC |

| Ethanol | 25 | Experimental Value | Calculated Value | Gravimetric/HPLC |

| Acetone | 25 | Experimental Value | Calculated Value | Gravimetric/HPLC |

| Acetonitrile | 25 | Experimental Value | Calculated Value | Gravimetric/HPLC |

| Dichloromethane | 25 | Experimental Value | Calculated Value | Gravimetric/HPLC |

| Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value | Gravimetric/HPLC |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value | Gravimetric/HPLC |

Visualized Workflows

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Caption: Quantification Method Workflows.

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter for its effective use in research and development. This technical guide acknowledges the current lack of comprehensive quantitative solubility data in the public domain and provides researchers with detailed, robust, and reliable experimental protocols to determine these values. By following the outlined isothermal saturation and analysis methods, scientists can generate the necessary data to optimize reaction conditions, purification procedures, and formulation strategies, thereby accelerating the development of novel therapeutics and other advanced materials derived from this important chemical intermediate.

References

An In-depth Technical Guide to 5-Aminopyrimidine-2-carbonitrile: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopyrimidine-2-carbonitrile is a pivotal heterocyclic compound that serves as a fundamental scaffold in medicinal chemistry. Its unique electronic and structural features make it a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of pyrimidine synthesis, detailed experimental protocols for the preparation of aminopyrimidine carbonitriles, and a summary of their physicochemical properties. Furthermore, this document explores the significant role of this compound derivatives as modulators of key signaling pathways implicated in various diseases, particularly in oncology.

Discovery and History of the Pyrimidine Nucleus

The journey into the world of pyrimidines, the core of this compound, began in the late 19th century. Although pyrimidine derivatives like alloxan were known earlier, the systematic study and synthesis of the pyrimidine ring system were pioneered by German chemist Albrecht Pinner in 1884. He successfully synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines and was the first to propose the name "pyrimidin" in 1885.

A significant milestone in pyrimidine chemistry was the first laboratory synthesis of a pyrimidine, barbituric acid, by French chemist Émile Grimaux in 1879. He achieved this by reacting urea and malonic acid in the presence of phosphorus oxychloride. The parent, unsubstituted pyrimidine ring was first prepared in 1900 by Siegmund Gabriel and James Colman through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[1]

These foundational discoveries paved the way for the extensive exploration of pyrimidine chemistry, leading to the synthesis of a vast number of derivatives, including the functionally rich this compound. This scaffold has since become a cornerstone in the development of therapeutic agents due to its ability to mimic the structure of endogenous purines and pyrimidines, allowing for interaction with a wide range of biological targets.[2]

Synthesis of Aminopyrimidine Carbonitriles: Experimental Protocols

General One-Pot Synthesis of 2-Amino-5-cyano-6-hydroxy-4-aryl Pyrimidines

A common and efficient method for the synthesis of substituted 2-amino-5-cyanopyrimidines is a one-pot, three-component condensation reaction. This approach offers simplicity and good yields.[3]

Experimental Workflow:

Caption: Workflow for the one-pot synthesis of substituted 2-aminopyrimidines.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and guanidine hydrochloride (1 mmol) in absolute ethanol.

-

Addition of Base: To the stirred solution, add a catalytic amount of a base, such as potassium carbonate, to facilitate the condensation reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and acidify with a weak acid (e.g., acetic acid) to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and dry. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidine.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and representative spectroscopic data for aminopyrimidine carbonitrile derivatives.

Table 1: Physicochemical Properties of Representative Aminopyrimidine Carbonitriles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Aminopyrimidine | C₄H₅N₃ | 95.10 | 126-129 | White to off-white crystalline powder |

| 2-Amino-5-cyanopyridine | C₆H₅N₃ | 119.12 | 161-165 | White to amber powder |

| 2-Amino-5-chloropyrimidine | C₄H₄ClN₃ | 129.55 | 193-196 | White to off-white crystalline powder |

| 2-Amino-5-nitropyrimidine | C₄H₄N₄O₂ | 140.10 | 235-237 | Yellow crystalline powder |

Table 2: Representative Spectroscopic Data for Aminopyrimidine Carbonitrile Scaffolds

| Data Type | Characteristic Peaks/Signals |

| ¹H NMR | δ 5.0-5.3 ppm (s, 2H, -NH₂), δ 6.5-8.0 ppm (aromatic protons)[4] |

| ¹³C NMR | Representative shifts for pyrimidine ring carbons and the nitrile carbon. |

| IR (KBr, cm⁻¹) | ~3450-3180 (N-H stretching), ~2220 (C≡N stretching), ~1650 (N-H scissoring)[5][6] |

| Mass Spectrum (EI) | Molecular ion peak corresponding to the specific derivative. For 2-Aminopyrimidine-5-carbonitrile (C₅H₄N₄), M⁺ at m/z 120.[7] |

Biological Significance and Role in Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery, particularly in oncology, due to their activity as kinase inhibitors. These compounds often act by competing with ATP for the binding site of various kinases, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)

Many pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are key players in cancer progression.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by pyrimidine-5-carbonitrile derivatives.

The diagram above illustrates how these derivatives can block the signaling cascade initiated by receptor tyrosine kinases. By inhibiting the kinase activity of receptors like EGFR and VEGFR, they prevent the activation of downstream pathways such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer. This inhibition ultimately leads to a reduction in cell proliferation, survival, and angiogenesis.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, with a rich history rooted in the foundational discoveries of pyrimidine synthesis. Its versatile chemical nature allows for the generation of diverse libraries of compounds with significant therapeutic potential. The ability of its derivatives to potently and selectively inhibit key kinases in oncogenic signaling pathways underscores its importance in modern drug development. Further exploration of this core structure is likely to yield novel therapeutic agents for a range of diseases.

References

- 1. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. scispace.com [scispace.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. 2-Aminopyrimidine-5-carbonitrile | C5H4N4 | CID 3814492 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Aminopyrimidine-2-carbonitrile: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrimidine-2-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a crucial building block for the development of a diverse array of therapeutic agents. Its inherent structural features, including hydrogen bond donors and acceptors, and the reactive nitrile group, make it an ideal starting point for the synthesis of potent and selective inhibitors of various biological targets, particularly kinases. This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of this compound derivatives in drug discovery, with a focus on their anticancer properties.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the in vitro biological activities of various derivatives synthesized from the this compound scaffold.

Table 1: VEGFR-2 Inhibitory Activity and Cytotoxicity against Cancer Cell Lines

| Compound | VEGFR-2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | Reference |

| 9d | 2.41 ± 0.16 | - | - | [1] |

| 11b | 1.55 ± 0.25 | - | - | [1] |

| 11c | 1.38 ± 0.03 | - | - | [1] |

| 11d | 2.32 ± 0.21 | - | - | [1] |

| 11e | 0.61 ± 0.01 | 1.14 | 1.54 | [1][2] |

| 12b | 0.53 ± 0.07 | - | - | [1][2] |

| 12c | 0.74 ± 0.15 | - | - | [1] |

| 12d | 1.61 ± 0.18 | - | - | [1] |

| Sorafenib | 0.19 ± 0.15 | - | - | [1] |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.

Table 2: EGFR Inhibitory Activity and Cytotoxicity against Cancer Cell Lines

| Compound | EGFR-TK IC50 (µM) | MCF-7 IC50 (µM) | C33A IC50 (µM) | KB IC50 (µM) | DU-145 IC50 (µM) | Reference |

| 6 | - | - | - | - | - | [3] |

| 11 | - | - | - | - | - | [3] |

| Gefitinib | 4.1 ± 0.01 | - | - | - | - | [4] |

Further details on the specific structures of compounds 6 and 11 can be found in the cited literature.[3]

Table 3: PI3K/mTOR Inhibitory Activity and Cytotoxicity against Leukemia SR Cell Line

| Compound | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kδ IC50 (µM) | mTOR IC50 (µM) | Leukemia SR IC50 (µM) | Reference |

| 12b | 0.17 ± 0.01 | 0.13 ± 0.01 | 0.76 ± 0.04 | 0.83 ± 0.05 | 0.10 ± 0.01 | [5] |

| 12d | 1.27 ± 0.07 | 3.20 ± 0.16 | 1.98 ± 0.11 | 2.85 ± 0.17 | 0.09 ± 0.01 | [5] |

| LY294002 | - | - | - | - | - | [5] |

| Afinitor | - | - | - | - | - | [5] |

Experimental Protocols

This section details the methodologies for the synthesis of the this compound core and representative derivatives, as well as protocols for key biological assays.

Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile (A Representative Protocol)

This protocol describes a one-pot synthesis of a substituted this compound derivative.

Materials:

-

t-Butanol

-

Acetamidine hydrochloride

-

Malononitrile

-

30% Aqueous formaldehyde

-

70 wt% t-Butyl hydroperoxide

Procedure:

-

To a 50 ml three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 10 g of t-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (0.1 mol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.[6]

-

Heat the mixture at 65-70 °C for 4 hours.[6]

-

Cool the reaction mixture to 20-25 °C.[6]

-

Add 1.4 g of 70 wt% t-butyl hydroperoxide and continue the reaction at 30-35 °C for 1 hour.[6]

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC).[6]

-

Upon completion, the product can be isolated and purified using standard techniques. The reported yield for 2-methyl-4-amino-5-cyanopyrimidine is 92.6% with an HPLC purity of 99.6%.[6]

General Procedure for the Synthesis of Pyrimidine-5-carbonitrile Derivatives as VEGFR-2 Inhibitors

Materials:

-

Starting pyrimidine-5-carbonitrile derivative

-

Ethanol

-

Ice water

Procedure:

-

Synthesize the desired pyrimidine-5-carbonitrile derivatives according to established literature methods.[1]

-

After the reaction is complete, cool the reaction mixture to room temperature.[1]

-

Pour the mixture onto 100 mL of ice water.[1]

-

Filter the crude product, wash it with water, and crystallize from ethanol to obtain the purified derivatives.[1]

In Vitro VEGFR-2 Kinase Assay

Materials:

-

Human VEGFR-2 TK ELISA kit

-

Synthesized compounds

-

Sorafenib (as a positive control)

Procedure:

-

Utilize the Human VEGFR-2 TK ELISA kit according to the manufacturer's instructions.[1]

-

Prepare various concentrations of the test compounds and the standard inhibitor, sorafenib.

-

Perform the kinase assay to determine the inhibitory activity of the compounds against VEGFR-2.

-

Calculate the IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of VEGFR-2 activity.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

Normal human cell line (e.g., WI-38)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Synthesized compounds

-

Sorafenib (as a positive control)

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds and the standard drug for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.[1][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow.

Caption: VEGFR-2 signaling pathway and its inhibition.

Caption: EGFR signaling pathway and its inhibition.

Caption: PI3K/mTOR signaling pathway and dual inhibition.

Caption: General experimental workflow for drug discovery.

References

The Emerging Therapeutic Potential of 5-Aminopyrimidine-2-carbonitrile Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrimidine-2-carbonitrile scaffold has garnered significant attention in medicinal chemistry as a versatile backbone for the development of novel therapeutic agents. This technical guide synthesizes the current understanding of the biological activities of its derivatives, focusing on their potential as anticancer agents through the modulation of key signaling pathways. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals engaged in the discovery of next-generation targeted therapies.

Anticancer Activity: A Multi-Targeted Approach

Derivatives of this compound have demonstrated potent in vitro activity against a range of human cancer cell lines. This broad-spectrum efficacy stems from their ability to interact with multiple, critical targets within cancer cell signaling networks. The primary mechanisms of action identified to date include the inhibition of key kinases involved in tumor growth, proliferation, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases

A significant body of research highlights the role of these compounds as inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer.

-

VEGFR-2 Inhibition: Several novel pyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] Inhibition of the VEGF/VEGFR-2 pathway is a clinically validated strategy for blocking tumor angiogenesis.[1] Certain derivatives have shown inhibitory activity with IC50 values in the sub-micromolar range, comparable to the established drug sorafenib.[1]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another key target.[3][4][5][6] Derivatives of 2,4-diaminopyrimidine-5-carbonitrile have been investigated as EGFR inhibitors, with some compounds exhibiting potent anticancer activity against various cancer cell lines.[3][7] Notably, certain compounds have demonstrated activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the receptor, suggesting a potential to overcome acquired resistance to existing EGFR inhibitors.[6][8]

Modulation of Intracellular Signaling Pathways

Beyond cell surface receptors, this compound derivatives have been shown to interfere with crucial downstream signaling cascades.

-

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism that is often hyperactivated in cancer.[9][10] Novel morpholinopyrimidine-5-carbonitriles have been designed as dual inhibitors of PI3K and mTOR, demonstrating significant antitumor activity, particularly against leukemia cell lines.[10] Some compounds have shown potent inhibition of multiple PI3K isoforms.[8][10]

-

CHK1 Inhibition: Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response pathway. A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as potent and selective CHK1 inhibitors, showing antitumor activity both in combination with chemotherapy and as single agents.[11]

Other Notable Biological Activities

-

COX-2 Inhibition: Some pyrimidine-5-carbonitrile derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis.[4][12][13][14] These compounds have demonstrated both anti-inflammatory and anticancer activities.[12][13]

-

Antimicrobial and Antioxidant Activity: In addition to their anticancer properties, certain pyrimidine and pyrimidopyrimidine derivatives have been evaluated for their antimicrobial, anti-inflammatory, and antioxidant activities.[15]

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against various biological targets and cancer cell lines.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| 11c | VEGFR-2 | 1.38 ± 0.03 | [1] |

| 11e | VEGFR-2 | 0.61 ± 0.01 | [1] |

| 12b | VEGFR-2 | 0.53 ± 0.07 | [1] |

| 12c | VEGFR-2 | 0.74 ± 0.15 | [1] |

| Sorafenib (Reference) | VEGFR-2 | 0.19 ± 0.15 | [1] |

| 11b | EGFRWT | 0.09 | [6] |

| 11b | EGFRT790M | 4.03 | [6] |

| 7c | EGFRT790M | 0.08 | [8] |

| 7c | EGFRWT | 0.13 | [8] |

| 12b | PI3Kα | 0.17 ± 0.01 | [10] |

| 12b | PI3Kβ | 0.13 ± 0.01 | [10] |

| 12b | PI3Kδ | 0.76 ± 0.04 | [10] |

| 12b | mTOR | 0.83 ± 0.05 | [10] |

| 12d | PI3Kα | 1.27 ± 0.07 | [10] |

| 12d | PI3Kβ | 3.20 ± 0.16 | [10] |

| 12d | PI3Kδ | 1.98 ± 0.11 | [10] |

| 12d | mTOR | 2.85 ± 0.17 | [10] |

| 8h | COX-2 | 1.03-1.71 | [12] |

| 8n | COX-2 | 1.03-1.71 | [12] |

| 8p | COX-2 | 1.03-1.71 | [12] |

| Celecoxib (Reference) | COX-2 | 0.88 | [12] |

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 11e | HCT-116 (Colon) | 1.14 | [1] |

| 11e | MCF-7 (Breast) | 1.54 | [1] |

| 9d | HCT-116 (Colon) | 1.14-10.33 | [1] |

| 12b | HCT-116 (Colon) | 1.14-10.33 | [1] |

| 12d | HCT-116 (Colon) | 1.14-10.33 | [1] |

| 11b | HCT-116 (Colon) | 3.37 | [6] |

| 11b | HepG-2 (Liver) | 3.04 | [6] |

| 11b | MCF-7 (Breast) | 4.14 | [6] |

| 11b | A549 (Lung) | 2.4 | [6] |

| 12b | Leukemia SR | 0.10 ± 0.01 | [10] |

| 12d | Leukemia SR | 0.09 ± 0.01 | [10] |

| 7c | SNB-75 (CNS) | < 0.01 | [8] |

| 7c | OVAR-4 (Ovarian) | 0.64 | [8] |

| 3b | MCF-7, A549, A498, HepG2 | Nanomolar range | [13] |

| 5b | MCF-7, A549, A498, HepG2 | Nanomolar range | [13] |

| 5d | MCF-7, A549, A498, HepG2 | Nanomolar range | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols employed in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of these compounds often involves multi-step reactions. A common starting point is the cyclocondensation of a benzaldehyde with ethyl cyanoacetate and thiourea to form a 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile intermediate.[1] Subsequent modifications, such as the introduction of various linkers and functional groups at different positions of the pyrimidine ring, are then carried out to generate a library of derivatives.[1][10] Another approach involves the reaction of 2-amino-4,6-dichloropyrimidine with various amines.[16]

In Vitro Cytotoxicity Assays

The antiproliferative activity of the synthesized compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[9] Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). The MTT reagent is then added, and the resulting formazan crystals are dissolved. The absorbance is measured at a specific wavelength, and the IC50 value (the concentration required for 50% inhibition of cell growth) is calculated.[3]

Kinase Inhibition Assays

The inhibitory activity against specific kinases is determined using various assay formats. For instance, a Human VEGFR-2 TK ELISA kit can be used to measure the inhibition of VEGFR-2.[1] For EGFR kinase inhibition, a homogeneous time-resolved fluorescence (HTRF) assay is a common method.[6] These assays typically involve incubating the kinase with the test compound and a substrate, followed by the detection of the product to quantify the enzyme's activity.

Cell Cycle Analysis

Flow cytometry is employed to investigate the effect of the compounds on cell cycle progression.[10] Cells are treated with the compound, harvested, fixed, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1]

Apoptosis Assays

The induction of apoptosis is a key indicator of anticancer activity. This can be assessed through several methods:

-

Annexin V-FITC/Propidium Iodide Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10]

-

Caspase Activity: The activation of caspases, key executioners of apoptosis, can be measured. For example, the level of caspase-3 can be quantified using an ELISA kit.[1] An increase in caspase-3 levels is indicative of apoptosis induction.[1][6]

-

Western Blotting: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can be analyzed by Western blotting to further confirm the apoptotic mechanism.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their evaluation.

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Caption: Dual inhibition of the PI3K/mTOR signaling pathway.

Caption: General experimental workflow for evaluating novel anticancer agents.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel, multi-targeted anticancer agents. The derivatives synthesized to date have demonstrated significant potential through the inhibition of key signaling pathways involved in cancer progression. Future research should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their in vivo efficacy and safety profiles in relevant preclinical models. The continued exploration of this chemical space holds great promise for the discovery of new and effective cancer therapies.

References

- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. cbijournal.com [cbijournal.com]

- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]

An In-depth Technical Guide to 5-Aminopyrimidine-2-carbonitrile Derivatives and Analogs for Drug Discovery Professionals

A Comprehensive Overview of Synthesis, Biological Activity, and Therapeutic Potential

The 5-aminopyrimidine-2-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth analysis of this important class of compounds, covering their synthesis, biological evaluation, and potential as therapeutic agents. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data-driven insights and detailed experimental methodologies.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is often achieved through multi-component reactions, offering a straightforward and efficient route to a diverse range of analogs. A common and effective method is the Biginelli reaction or a variation thereof.

A general approach involves the condensation of an aromatic aldehyde, malononitrile, and urea or thiourea.[1] This reaction can be catalyzed by various reagents, including potassium carbonate, ammonium chloride, or phosphorus pentoxide, and can be performed under solvent-free conditions.[1][2]

General Synthetic Pathway

The synthesis typically proceeds through a Knoevenagel condensation of the aromatic aldehyde and malononitrile, followed by a Michael addition of urea or thiourea and subsequent cyclization and dehydration to yield the dihydropyrimidine, which is then oxidized to the final pyrimidine product.

Biological Activities and Therapeutic Potential

Derivatives of the this compound core have been extensively investigated for their therapeutic potential, particularly as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in tumor growth and proliferation.

Anticancer Activity

A significant body of research has focused on the development of these compounds as inhibitors of protein kinases, which are crucial regulators of cellular processes.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several this compound derivatives have been identified as potent inhibitors of VEGFR-2.[3]

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Overexpression or mutations of EGFR can lead to uncontrolled cell growth. Certain this compound analogs have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[4]

Anti-inflammatory and Antioxidant Activities

In addition to their anticancer properties, some derivatives have shown promising anti-inflammatory and antioxidant activities.[1] These properties are often evaluated through in vitro assays that measure the inhibition of protein denaturation and the scavenging of free radicals.

Data Presentation

The biological activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. The following tables summarize the reported activities of representative compounds.

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound | Cell Line | IC50 / GI50 (µM) | Target(s) | Reference |

| Compound 1c | Leukemia | - | - | [5] |

| Compound 3b | MCF-7 | <10 | COX-2 | [6] |

| A549 | <10 | COX-2 | [6] | |

| A498 | <10 | COX-2 | [6] | |

| HepG2 | <10 | COX-2 | [6] | |

| Compound 4d | K562 | Active | PI3K/Akt | [7] |

| Compound 4e | Colo 205 | 1.66 | EGFR | |

| Compound 4f | Colo 205 | 1.83 | EGFR | |

| Compound 5b | MCF-7 | <10 | COX-2 | [6] |

| A549 | <10 | COX-2 | [6] | |

| A498 | <10 | COX-2 | [6] | |

| HepG2 | <10 | COX-2 | [6] | |

| Compound 5d | MCF-7 | <10 | COX-2 | [6] |

| A549 | <10 | COX-2 | [6] | |

| A498 | <10 | COX-2 | [6] | |

| HepG2 | <10 | COX-2 | [6] | |

| Compound 7f | K562 | Active | PI3K/Akt | [7] |

| Compound 9d | HCT-116 | 1.14 - 10.33 | VEGFR-2 | [3] |

| MCF-7 | 1.14 - 10.33 | VEGFR-2 | [3] | |

| Compound 10b | HepG2 | 3.56 | EGFR | [4] |

| A549 | 5.85 | EGFR | [4] | |

| MCF-7 | 7.68 | EGFR | [4] | |

| Compound 11e | HCT-116 | 1.14 | VEGFR-2 | [3] |

| MCF-7 | 1.54 | VEGFR-2 | [3] | |

| Compound 12b | HCT-116 | 1.14 - 10.33 | VEGFR-2 | [3] |

| MCF-7 | 1.14 - 10.33 | VEGFR-2 | [3] | |

| Compound 12d | HCT-116 | 1.14 - 10.33 | VEGFR-2 | [3] |

| MCF-7 | 1.14 - 10.33 | VEGFR-2 | [3] | |

| Compound XIII | Melanoma | 3.37 | - | [8] |

| Leukemia | 3.04 | - | [8] | |

| Non-small cell lung | 4.14 | - | [8] | |

| Renal cancer | 2.4 | - | [8] | |

| Compound XIV | HCT-116 | - | EGFR | [8] |

| HepG-2 | - | EGFR | [8] | |

| MCF-7 | - | EGFR | [8] | |

| A549 | - | EGFR | [8] | |

| Compound XVII | Leukemia (SR) | - | - | [8] |

| Compound XX | EC-109 | 1.42 - 6.52 | - | [8] |

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives

| Compound | Kinase | IC50 (µM) | Reference |

| Compound 4e | EGFR | 0.096 | |

| Compound 4f | EGFR | 0.235 | |

| Compound 7f | PI3Kδ | 6.99 | [7] |

| PI3Kγ | 4.01 | [7] | |

| AKT-1 | 3.36 | [7] | |

| Compound 9d | VEGFR-2 | 2.41 | [3] |

| Compound 10b | EGFR | 0.00829 | [4] |

| Compound 11b | VEGFR-2 | 1.55 | [3] |

| Compound 11c | VEGFR-2 | 1.38 | [3] |

| Compound 11d | VEGFR-2 | 2.32 | [3] |

| Compound 11e | VEGFR-2 | 0.61 | [3] |

| Compound 12b | VEGFR-2 | 0.53 | [3] |

| Compound 12c | VEGFR-2 | 0.74 | [3] |

| Compound 12d | VEGFR-2 | 1.61 | [3] |

| Compound XIV | EGFRWT | 0.09 | [8] |

| EGFRT790M | 4.03 | [8] |

Table 3: Pharmacokinetic Parameters of Representative Pyrimidine Kinase Inhibitors

| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Clearance (mL/min/kg) | Reference |

| BKI 1660 | Mouse | 10 | - | - | - | - | 0.01 | [9] |

| BKI 1649 | Mouse | 25 | - | - | - | - | 0.01 | [9] |

| BKI 1673 | Mouse | 10 | - | - | - | - | 0.5 | [9] |

| CYC202 | Mouse | - | - | - | - | 86 | - | [10] |

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and the appended aromatic moieties.

-

Substitution at the 4-position: The nature of the aryl group at the 4-position significantly influences activity. Electron-donating or electron-withdrawing groups on this ring can modulate potency and selectivity.

-

Substitution at the 2-position: Modifications at the 2-position, often with a thioether or an amino group, are crucial for interaction with the hinge region of the kinase active site.

-

The 6-amino group: The amino group at the 6-position is a key feature for hydrogen bonding interactions within the target protein.

A detailed analysis of SAR helps in the rational design of more potent and selective inhibitors.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of 6-Amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

This protocol is adapted from a solvent-free Biginelli multi-component reaction.[2]

-

Reagents and Materials:

-

Benzaldehyde

-

Malononitrile

-

Thiourea

-

Choline chloride/Zinc chloride (ChCl:2ZnCl2) deep eutectic solvent (catalyst)

-

-

Procedure:

-

In a round-bottom flask, combine benzaldehyde (2 mmol), malononitrile (2 mmol), and thiourea (2 mmol).

-

Add the ChCl:2ZnCl2 catalyst (0.3 mmol).

-

Heat the reaction mixture at 80°C for 2 hours with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add crushed ice to the flask to precipitate the product.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

-

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a luminescence-based assay to determine the inhibitory activity of a compound against VEGFR-2.

-

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the VEGFR-2 enzyme to all wells except the negative control.

-

Initiate the kinase reaction by adding a mixture of ATP and substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

-

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to inhibit the denaturation of egg albumin, which is a model for protein denaturation in inflammatory processes.[1]

-

Materials:

-

Egg albumin (fresh hen's egg)

-

Phosphate buffered saline (PBS, pH 6.4)

-

Test compound

-

Diclofenac sodium (positive control)

-

-

Procedure:

-

Prepare a 0.2% solution of egg albumin in PBS.

-

Prepare various concentrations of the test compound and diclofenac sodium in PBS.

-

In a test tube, mix 2.8 mL of the egg albumin solution with 0.2 mL of the test compound or standard solution.

-

For the control, mix 2.8 mL of egg albumin solution with 0.2 mL of PBS.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Cool the solutions to room temperature and measure the absorbance at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

-

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1]

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Test compound

-

Ascorbic acid (positive control)

-

Methanol

-

-

Procedure:

-

Prepare various concentrations of the test compound and ascorbic acid in methanol.

-

In a test tube or a 96-well plate, mix a specific volume of the test compound or standard solution with the DPPH solution.

-

For the control, mix methanol with the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its synthetic accessibility and diverse biological activities, particularly as kinase inhibitors for cancer therapy, have made it a focal point of extensive research. This technical guide has provided a comprehensive overview of the current state of knowledge on these compounds, from their synthesis and biological evaluation to their structure-activity relationships and detailed experimental protocols. The data and methodologies presented herein are intended to serve as a valuable resource for scientists and researchers in the field of drug discovery and development, facilitating the design and investigation of new and improved this compound-based drugs.

References

- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]

- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Theoretical Examination of 5-Aminopyrimidine-2-carbonitrile: A Guide for Researchers

For Immediate Release

This technical guide provides a detailed theoretical analysis of 5-Aminopyrimidine-2-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document summarizes key computational and spectroscopic data, outlines relevant experimental protocols, and presents visual representations of its molecular and electronic properties. The information is intended for an audience of researchers, scientists, and professionals in drug development.

Introduction